4,6-Diiodopyrimidine-5-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-diiodopyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HI2N3/c6-4-3(1-8)5(7)10-2-9-4/h2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXQUEGPLBDQNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)I)C#N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HI2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,6 Diiodopyrimidine 5 Carbonitrile Construction
Optimization of Reaction Parameters for Enhanced Yield and Purity in Synthesis
Solvent Effects and Temperature Control
The choice of solvent and the precise control of reaction temperature are paramount in the synthesis of halogenated pyrimidines, directly influencing reaction rates, yields, and the purity of the final product. While direct literature on the synthesis of 4,6-diiodopyrimidine-5-carbonitrile is scarce, principles from related halogenations of pyrimidine (B1678525) cores provide valuable insights.
Solvent Selection: The polarity and proticity of the solvent can significantly impact the solubility of reactants and intermediates, as well as the stability of charged transition states. For iodination reactions, a range of solvents can be considered, each with distinct advantages and disadvantages.
Aprotic Solvents: Non-polar aprotic solvents like dioxane and tetrahydrofuran (B95107) (THF) are often employed in reactions involving organometallic intermediates or when moisture sensitivity is a concern. For instance, in Suzuki cross-coupling reactions to form C-C bonds on a pyrimidine ring, 1,4-dioxane (B91453) is a common solvent choice. nih.gov Anhydrous THF is crucial in reactions that utilize strong bases like sodium bis(trimethylsilyl)amide to prevent quenching of the base and ensure higher yields. orgsyn.org
Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) can be particularly effective. DMSO can play a dual role as both a solvent and an oxidant in certain iodine-catalyzed reactions, facilitating the synthesis of complex heterocyclic systems. nih.govacs.org
Protic Solvents: In some cases, protic solvents like water or ethanol (B145695) can be utilized, especially in "green chemistry" approaches. For example, the use of water as a solvent has been shown to be advantageous in the efficient formation of certain halogenated pyrimidine derivatives, supporting oxidative halogenation processes. nih.gov However, the reactivity of the starting materials and intermediates with protic solvents must be carefully considered to avoid undesired side reactions.
Solvent-Free Conditions: A noteworthy and environmentally friendly approach is the use of solvent-free mechanochemistry. The iodination of pyrimidine derivatives has been successfully achieved by grinding the reactants together, which can lead to shorter reaction times and high yields without the need for potentially toxic solvents. nih.govsemanticscholar.org
Temperature Control: Temperature is a critical parameter that must be meticulously controlled to manage the reaction kinetics and minimize the formation of byproducts.
Low Temperatures: Reactions involving highly reactive intermediates, such as those generated in lithium-halogen exchange reactions, often require low temperatures (e.g., -5 °C) to maintain selectivity and prevent decomposition. arkat-usa.org Cooling the reaction mixture, for instance in an ice-water bath, is a common practice before the addition of reactive reagents. orgsyn.org
Elevated Temperatures: Conversely, many cyclization and cross-coupling reactions require heating to proceed at a reasonable rate. For example, Suzuki cross-coupling reactions for the synthesis of heteroarylpyrimidines are often conducted at elevated temperatures, such as 95 °C. nih.gov In some solvent-free fusion reactions, temperatures as high as 200 °C may be employed. nih.gov
The interplay between solvent and temperature is crucial and must be optimized for each specific synthetic step towards this compound.
Scale-Up Considerations for Laboratory and Preparative Production
Transitioning a synthetic route from a small-scale laboratory setting to a larger, preparative scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and reproducibility.
Safety and Process Control: The exothermic nature of some reactions, such as iodinations, requires careful management of heat dissipation on a larger scale. nih.gov Adequate cooling capacity and controlled addition of reagents are critical to prevent runaway reactions. The use of potentially hazardous reagents also necessitates appropriate handling procedures and containment strategies.
Reagent and Solvent Selection: The cost and availability of starting materials, reagents, and solvents become more significant factors at a larger scale. The use of expensive catalysts or specialized solvents may be feasible in the lab but prohibitive for bulk production. Therefore, exploring more cost-effective alternatives is often necessary. Solvent-free methods, where applicable, offer significant advantages in terms of reduced waste and lower costs. nih.govsemanticscholar.org
Work-up and Purification: Procedures for product isolation and purification must be scalable. Techniques like column chromatography, which are common in the lab, can be cumbersome and expensive on a large scale. Alternative methods such as recrystallization or distillation should be developed. The choice of solvent for recrystallization is critical and needs to be optimized for both yield and purity. orgsyn.org
Efficiency and Yield: Optimizing reaction conditions to maximize yield and minimize reaction time is crucial for preparative production. This may involve a more detailed investigation of catalyst loading, reaction concentration, and temperature profiles. The development of one-pot or telescopic processes, where multiple synthetic steps are performed in the same reactor without isolating intermediates, can significantly improve efficiency and reduce waste.
The scalability of synthesizing halogenated pyrimidines has been demonstrated in the context of pharmaceutical production, highlighting the adaptability of these synthetic methodologies to larger scales with careful process development. nih.gov
Chemical Transformations and Reactivity of 4,6 Diiodopyrimidine 5 Carbonitrile
Reactivity of the Iodo Substituents at C4 and C6 Positions
The electron-withdrawing nature of the pyrimidine (B1678525) ring and the cyano group at the C5 position activates the C4 and C6 positions, making the iodo substituents excellent leaving groups. This electronic arrangement facilitates reactions with a wide range of nucleophiles and enables participation in catalytic cycles with transition metals.
The activated pyrimidine ring readily undergoes nucleophilic aromatic substitution (SNAr), where the iodo atoms are displaced by various nucleophiles.
The substitution of the iodo groups with amines is a common strategy to introduce nitrogen-containing functionalities. These reactions are crucial for synthesizing compounds with potential biological activities. For instance, the reaction of similar 4,6-dihalopyrimidines with various amines, including sterically hindered ones like adamantane-containing amines, proceeds to yield mono- and di-aminated products. nih.gov While specific examples for 4,6-diiodopyrimidine-5-carbonitrile are not detailed in the provided results, the reactivity of analogous 4,6-dichloropyrimidines suggests a similar or even enhanced reactivity for the diiodo derivative. The reaction with a primary amine can lead to the formation of a 4-amino-6-iodopyrimidine-5-carbonitrile intermediate, which can then undergo further amination, potentially catalyzed by palladium complexes to form a symmetric or unsymmetric 4,6-diaminopyrimidine-5-carbonitrile. nih.gov
Interactive Table: Representative Amination Reactions on Dihalopyrimidine Cores
| Reactant 1 | Amine | Conditions | Product | Yield |
|---|---|---|---|---|
| 4,6-Dichloropyrimidine | Adamantan-1-amine | Not specified | 4-Chloro-6-(adamantan-1-ylamino)pyrimidine | 76% nih.gov |
The iodo groups can also be displaced by oxygen (alkoxylation) and sulfur (thiolation) nucleophiles to form ethers and thioethers, respectively. These reactions expand the chemical space accessible from this compound. The synthesis of thiol derivatives is a known process for various biologically active compounds, often involving a two-step process of esterification with a protected thioacetic acid followed by deprotection. nih.gov This methodology could potentially be applied to this compound to introduce a thiol group.
While the starting material already contains a cyano group, the iodo substituents can be replaced by other carbon-based nucleophiles. The cyanation of halo-aromatic compounds is a well-established transformation, often utilizing cyanide salts. This would lead to the formation of pyrimidine dicarbonitriles, further functionalizing the core structure.
The iodo groups are particularly well-suited for a variety of transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov
The Suzuki-Miyaura coupling is one of the most versatile methods for creating C-C bonds, pairing an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used to synthesize diverse pyrimidine derivatives. researchgate.netmdpi.com The this compound is an excellent substrate for such couplings, allowing for the sequential or simultaneous introduction of aryl or heteroaryl groups.
Research on analogous 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has shown successful arylation with various aryl/heteroaryl boronic acids using a Pd(PPh₃)₄ catalyst. mdpi.comresearchgate.net Good yields were obtained, particularly with electron-rich boronic acids. mdpi.comresearchgate.net This indicates that this compound would readily undergo similar transformations, likely with even higher reactivity due to the better leaving group ability of iodide compared to chloride. The reaction enables the synthesis of complex biaryl and heteroaryl-substituted pyrimidines. mdpi.com
Interactive Table: Suzuki-Miyaura Coupling of a Substituted Dichloropyrimidine
| Pyrimidine Substrate | Boronic Acid | Catalyst/Base/Solvent | Product | Yield |
|---|---|---|---|---|
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | 5 mol % Pd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane (B91453) | 4,6-dichloro-5-(4'-methoxy-[1,1'-biphenyl]-4-yl)pyrimidine | 85% mdpi.comresearchgate.net |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methylphenylboronic acid | 5 mol % Pd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane | 4,6-dichloro-5-(4'-methyl-[1,1'-biphenyl]-4-yl)pyrimidine | 80% mdpi.comresearchgate.net |
Transition-Metal-Catalyzed Cross-Coupling Reactions
Sonogashira Coupling for Alkynyl Substitutions
The Sonogashira reaction is a cross-coupling reaction that forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method is instrumental in synthesizing alkynyl-substituted pyrimidines from this compound. The reaction is typically conducted under mild conditions, often at room temperature in the presence of an amine base like diethylamine (B46881) or triethylamine, which also serves as the solvent. wikipedia.org The reactivity of the carbon-iodine bonds in this compound makes it a suitable substrate for this transformation. The differential reactivity of various halides allows for selective couplings; for instance, an aryl iodide can be selectively coupled in the presence of an aryl bromide by running the reaction at room temperature. wikipedia.org This principle can be applied to achieve either mono- or di-alkynylation of the diiodopyrimidine core by controlling the stoichiometry of the alkyne reagent and the reaction conditions. The synthesis of cytostatic mono- and bis-alkynyl pyrimidine derivatives has been effectively achieved through Sonogashira coupling reactions of iodo- and chloro-substituted pyrimidines. researchgate.net
Table 1: Sonogashira Coupling of Halogenated Pyrimidines
| Pyrimidine Substrate | Alkyne | Catalyst System | Product Type | Reference |
| 2,4-diamino-6-iodopyrimidine | Various terminal alkynes | Pd catalyst, Cu(I) co-catalyst | Mono- and bis-alkynyl pyrimidines | researchgate.net |
| 2-amino-4,6-dichloropyrimidine (B145751) | Various terminal alkynes | Pd catalyst, Cu(I) co-catalyst | Mono- and bis-alkynyl pyrimidines | researchgate.net |
| Aryl or Vinyl Halide | Terminal Alkyne | Palladium(0) catalyst, Copper(I) cocatalyst, Amine base | Arylalkyne or Conjugated enyne | libretexts.org |
Stille Coupling and Negishi Coupling Strategies
Stille Coupling
The Stille reaction is a versatile carbon-carbon bond-forming reaction between an organostannane (organotin compound) and an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.org This reaction is highly valued for its tolerance of a wide array of functional groups and the stability of the organostannane reagents to air and moisture. wikipedia.orgthermofisher.com For this compound, Stille coupling provides a pathway to introduce various aryl, vinyl, or alkyl groups at the 4- and 6-positions. The reaction proceeds through a catalytic cycle involving oxidative addition of the diiodopyrimidine to a Pd(0) complex, followed by transmetalation with the organostannane reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org The choice of ligands, such as phosphines, can influence the reaction's efficiency. chemeurope.com
Negishi Coupling
The Negishi coupling reaction facilitates the formation of carbon-carbon bonds by coupling an organozinc compound with an organic halide or triflate, typically using a palladium or nickel catalyst. wikipedia.org A key advantage of the Negishi reaction is its ability to form bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org In the context of this compound, this allows for the introduction of a diverse range of substituents. The reaction is known for its high functional group tolerance when palladium catalysts are used. wikipedia.org Recent advancements have led to the development of efficient Negishi couplings using palladium nanoparticles as the active catalytic species, which can operate under mild conditions and at low catalyst loadings. organic-chemistry.orgresearchgate.net The stereochemical outcome of Negishi couplings involving vinyl halides can be dependent on the ligand used. nih.gov
Table 2: Comparison of Stille and Negishi Coupling
| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features | References |
| Stille Coupling | Organostannane | Palladium | Tolerates a wide variety of functional groups; reagents are air and moisture stable. | organic-chemistry.orgwikipedia.orgthermofisher.comlibretexts.org |
| Negishi Coupling | Organozinc | Palladium or Nickel | Couples sp³, sp², and sp carbon atoms; high functional group tolerance with Pd catalysts. | wikipedia.orgorganic-chemistry.orgresearchgate.netnih.gov |
Buchwald-Hartwig Amination and Related C-N Bond Formations
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, reacting amines with aryl halides. wikipedia.org This reaction has become a cornerstone in synthetic organic chemistry for creating aryl amines, largely due to its broad substrate scope and tolerance for various functional groups, which surpasses traditional methods. wikipedia.orglibretexts.org For this compound, this reaction enables the introduction of primary or secondary amines at the 4- and 6-positions. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to form the C-N bond and regenerate the catalyst. chemeurope.com The choice of phosphine (B1218219) ligands is crucial and has evolved over time to allow for the coupling of a wider range of amines under milder conditions. wikipedia.org This method has been successfully applied to the synthesis of various nitrogen-containing heterocyclic compounds. rsc.org
Beyond the direct amination, related C-N bond-forming reactions can be employed. For instance, transition-metal-catalyzed C-H amination using organic azides as the nitrogen source offers a more atom-economical approach, avoiding the need for pre-functionalized starting materials and producing only nitrogen gas as a byproduct. nih.gov
Table 3: Key Components of Buchwald-Hartwig Amination
| Component | Role in the Reaction | Examples | References |
| Aryl Halide | Electrophilic coupling partner | This compound, Bromobenzene | chemeurope.comwikipedia.org |
| Amine | Nucleophilic coupling partner | Primary amines, Secondary amines | wikipedia.orglibretexts.org |
| Palladium Catalyst | Facilitates the coupling | Pd(OAc)₂, Pd₂(dba)₃ | chemeurope.combeilstein-journals.org |
| Ligand | Stabilizes the catalyst and influences reactivity | Triphenylphosphine, BINAP, DPPF, X-Phos | chemeurope.comwikipedia.orgbeilstein-journals.org |
| Base | Promotes deprotonation of the amine | Sodium t-butoxide, Lithium bis(trimethylsilyl)amide | chemeurope.com |
Heck Reactions for Olefination
The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes. wikipedia.org In the case of this compound, the Heck reaction can be used to introduce vinyl groups at the 4- and 6-positions, a process known as olefination. The reaction typically involves a Pd(0)/Pd(II) catalytic cycle and is carried out in the presence of a base. wikipedia.org The Heck reaction has found wide application in organic synthesis, including the construction of complex molecules and macrocycles. nih.govchim.it Microwave-assisted Heck reactions have been shown to be superior in some cases, offering reduced reaction times, higher yields, and fewer side products, even with highly functionalized substrates. nih.gov
Table 4: Heck Reaction Conditions and Applications
| Feature | Description | Reference(s) |
| Reaction Type | Palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. | wikipedia.orgorganic-chemistry.org |
| Catalytic Cycle | Involves Pd(0) and Pd(II) species. | wikipedia.org |
| Application | Synthesis of substituted alkenes, including olefination of aryl halides. | wikipedia.orgnih.gov |
| Variations | Ionic liquid Heck reaction, Heck oxyarylation, Amino-Heck reaction. | wikipedia.org |
| Advancements | Microwave-assisted protocols can improve efficiency and yield. | nih.gov |
Reductive Dehalogenation and Hydrogenolysis
Reductive dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. This process can be achieved using various reducing agents. In the context of pyrimidines, catalytic reduction methods have been employed for the dehalogenation of chloropyrimidines. oregonstate.edu For instance, palladium on carbon (Pd/C) is a common catalyst used for this purpose. The reaction conditions, such as the choice of solvent and base (to neutralize the resulting hydrogen halide), can significantly affect the outcome. oregonstate.edu In some cases, dehalogenation can be accompanied by the reduction of the pyrimidine ring itself, leading to the formation of a complex mixture of products. oregonstate.edu Hydrogenolysis, a specific type of reduction where a chemical bond is cleaved by reaction with hydrogen, is another method for removing halogen substituents. For example, hydrogenolysis can be used to deprotect benzyl (B1604629) ethers, which might be present on the pyrimidine core during a synthetic sequence. arkat-usa.org However, under certain hydrogenation conditions, attempts to dehalogenate or deprotect can lead to the degradation of the starting material, particularly with sensitive functional groups like nitriles. arkat-usa.org
Organometallic Reagent-Mediated Transformations (e.g., Halogen-Metal Exchange, Magnesiation)
Halogen-metal exchange is a fundamental reaction in organometallic chemistry where an organic halide is converted into an organometallic compound. wikipedia.org This reaction is particularly useful for preparing organolithium and organomagnesium (Grignard) reagents. With a dihalo-substituted compound like this compound, halogen-metal exchange can be used to generate a nucleophilic carbon center on the pyrimidine ring. The rate of exchange is typically faster for iodine than for bromine or chlorine, allowing for selective transformations. wikipedia.orgimperial.ac.uk The resulting organometallic intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups. The choice of solvent and the specific organometallic reagent (e.g., n-butyllithium, isopropylmagnesium bromide) can influence the selectivity and outcome of the reaction. imperial.ac.uk For instance, the use of two equivalents of t-butyllithium can drive the exchange to completion. imperial.ac.uk This method provides a powerful alternative to cross-coupling reactions for the functionalization of the pyrimidine core.
Reactivity of the Nitrile Moiety at C5 Position
The nitrile group (–C≡N) at the C5 position of the pyrimidine ring exhibits characteristic reactivity due to the electrophilic nature of the carbon atom. libretexts.orgwikipedia.org This electrophilicity allows the nitrile to undergo nucleophilic addition reactions, similar to a carbonyl group. libretexts.orglibretexts.org
Common transformations of the nitrile group include:
Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orgchemistrysteps.com This reaction proceeds through an amide intermediate. libretexts.orglibretexts.org
Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com The reaction involves the addition of two hydride equivalents. libretexts.org Milder reducing agents can sometimes lead to the formation of aldehydes. chemistrysteps.com
Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form an imine intermediate, which upon hydrolysis yields a ketone. libretexts.orglibretexts.orgchemistrysteps.com
The presence of the electron-withdrawing pyrimidine ring and the adjacent iodo substituents can influence the reactivity of the C5-nitrile group. These transformations significantly expand the synthetic utility of this compound, allowing for further functionalization beyond the C4 and C6 positions.
Hydrolysis to Carboxylic Acid Derivatives
The nitrile group (-C≡N) of this compound can be hydrolyzed to a carboxylic acid (or its salt) under either acidic or basic conditions. researchgate.netlibretexts.org This transformation proceeds through an amide intermediate (4,6-diiodopyrimidine-5-carboxamide). byjus.com
Under acidic conditions, the compound is typically heated under reflux with a strong acid like hydrochloric acid (HCl). libretexts.orgcommonorganicchemistry.com The reaction first produces the intermediate amide, which is then further hydrolyzed to 4,6-diiodopyrimidine-5-carboxylic acid and an ammonium (B1175870) salt. byjus.com
Alternatively, alkaline hydrolysis involves heating the nitrile with a base such as sodium hydroxide (B78521) (NaOH). libretexts.orgcommonorganicchemistry.com This process yields the sodium salt of the carboxylic acid (sodium 4,6-diiodopyrimidine-5-carboxylate) and ammonia (B1221849) gas. libretexts.org To obtain the free carboxylic acid from this salt, the reaction mixture must be subsequently acidified with a strong acid. libretexts.org
Table 1: General Conditions for Hydrolysis of this compound
| Reagent/Condition | Intermediate Product | Final Product |
| H₃O⁺ (e.g., aq. HCl), heat | 4,6-Diiodopyrimidine-5-carboxamide | 4,6-Diiodopyrimidine-5-carboxylic Acid |
| 1. OH⁻ (e.g., aq. NaOH), heat2. H₃O⁺ | 4,6-Diiodopyrimidine-5-carboxamide | 4,6-Diiodopyrimidine-5-carboxylate Salt |
Reduction to Aldehydes and Amines
The nitrile group is readily reducible to either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions. chemistrysteps.commasterorganicchemistry.com
Reduction to an aldehyde is typically achieved using a sterically hindered and mild reducing agent like Diisobutylaluminium hydride (DIBAL-H). adichemistry.comwikipedia.org The reaction is performed at low temperatures, such as -78 °C, followed by aqueous work-up to hydrolyze the intermediate imine, yielding 4,6-diiodopyrimidine-5-carbaldehyde. chemistrysteps.comwikipedia.org
For reduction to a primary amine, a more powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is commonly used to convert nitriles to primary amines. masterorganicchemistry.comnumberanalytics.com This reaction transforms this compound into (4,6-diiodopyrimidin-5-yl)methanamine. masterorganicchemistry.com It is important to note that LiAlH₄ is a very strong reducing agent and can also reduce the pyrimidine ring itself, especially in substituted pyrimidines, potentially leading to dihydropyrimidine (B8664642) derivatives as byproducts. researchgate.netresearchgate.net Catalytic hydrogenation with H₂ gas over a metal catalyst (e.g., Raney Nickel, Palladium) is an alternative method for this transformation.
Table 2: Reagents for the Reduction of this compound
| Reagent | Product | Functional Group Transformation |
| Diisobutylaluminium hydride (DIBAL-H) | 4,6-Diiodopyrimidine-5-carbaldehyde | Nitrile → Aldehyde |
| Lithium aluminum hydride (LiAlH₄) | (4,6-Diiodopyrimidin-5-yl)methanamine | Nitrile → Primary Amine |
| H₂ / Metal Catalyst (e.g., Raney Ni) | (4,6-Diiodopyrimidin-5-yl)methanamine | Nitrile → Primary Amine |
[3+2] Cycloaddition Reactions (e.g., with Azides to Tetrazoles)
The nitrile functionality can participate in [3+2] cycloaddition reactions. A significant example is the reaction with azides to form tetrazole rings. nih.gov Treating this compound with an azide (B81097) source, such as sodium azide (NaN₃), typically in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures, results in the formation of 5-(4,6-diiodopyrimidin-5-yl)-1H-tetrazole. ajgreenchem.com This reaction transforms the cyano group into a five-membered aromatic heterocycle, which is often used in medicinal chemistry as a bioisostere for a carboxylic acid group. nih.gov The reaction proceeds via a 1,3-dipolar cycloaddition mechanism. nih.gov
Chemoselective and Regioselective Transformations of Multiple Reactive Sites
A key aspect of the chemistry of this compound is the ability to selectively functionalize the different reactive sites. The two iodine atoms at the C4 and C6 positions are particularly susceptible to palladium-catalyzed cross-coupling reactions, which can often be performed without affecting the nitrile group.
Selective Functionalization of Iodo Groups
The carbon-iodine bonds in this compound are key sites for building molecular complexity, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Sonogashira couplings. In dihalogenated pyrimidines, the reactivity of the halogen atoms can differ based on their position. For instance, in 2,4-dichloropyrimidines, the chlorine at the C4 position is generally more reactive towards Suzuki coupling than the one at C2. semanticscholar.orgmdpi.com
In this compound, the two iodo groups are chemically equivalent. Therefore, achieving a selective mono-functionalization requires careful control of the reaction stoichiometry, typically by using only one equivalent of the coupling partner (e.g., a boronic acid in a Suzuki reaction). This approach would yield a mixture of the starting material, the mono-substituted product, and the di-substituted product, from which the desired compound must be separated. Such a reaction would leave the nitrile group intact, demonstrating the chemoselectivity of the cross-coupling conditions.
Sequential Functionalization Strategies
The presence of two iodo groups allows for sequential or stepwise functionalization, enabling the synthesis of unsymmetrically substituted pyrimidines. This strategy involves two distinct cross-coupling reactions performed in sequence.
First, a mono-functionalization is carried out as described above, for example, a Suzuki reaction with one equivalent of an arylboronic acid to yield a 4-iodo-6-aryl-pyrimidine-5-carbonitrile. The introduction of the first substituent at either the C4 or C6 position alters the electronic properties of the pyrimidine ring and, consequently, the reactivity of the remaining iodine atom.
This newly formed mono-substituted pyrimidine can then be subjected to a second, different cross-coupling reaction, such as a Sonogashira coupling with a terminal alkyne. organic-chemistry.org This second step attaches a different functional group to the remaining iodo-position, resulting in a di-substituted pyrimidine with different groups at the C4 and C6 positions. This stepwise approach provides a powerful method for creating a diverse library of complex pyrimidine derivatives from a single starting material.
Applications As a Versatile Building Block in Advanced Organic Synthesis
Construction of Functionalized Pyrimidine (B1678525) Scaffolds with Diverse Substitution Patterns
The dual iodine substituents on the pyrimidine ring are key to its utility as a versatile building block. These positions are highly activated toward substitution, enabling the introduction of a wide range of functional groups to create a library of polysubstituted pyrimidines.
Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of the C5-carbonitrile group. This electronic arrangement makes the C4 and C6 positions, bearing the iodo groups, highly susceptible to attack by nucleophiles in a process known as Nucleophilic Aromatic Substitution (SNAr) wikipedia.orglibretexts.org. The general mechanism involves the attack of a nucleophile to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the expulsion of the iodide ion to restore aromaticity libretexts.orgnih.gov.
A wide variety of nucleophiles can be employed to displace the iodo groups, including amines, thiols, and alkoxides. Research on analogous 4,6-dichloropyrimidines and other related scaffolds shows that these reactions can be used to synthesize diverse derivatives researchgate.netscispace.comchemrxiv.orgresearchgate.net. Given that iodide is a more effective leaving group than chloride, 4,6-diiodopyrimidine-5-carbonitrile is expected to exhibit even higher reactivity under similar conditions. In reactions with dihalopyrimidines, substitution often occurs in a stepwise manner, with the first substitution typically favoring the C4 position nih.govmdpi.com.
Table 1: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Resulting Functional Group | Potential Product Structure |
|---|---|---|---|
| Primary/Secondary Amine | R¹R²NH | Amino | 4-Amino-6-iodopyrimidine |
| Thiol | RSH | Thioether | 4-Thio-6-iodopyrimidine |
| Alkoxide | RONa | Ether | 4-Alkoxy-6-iodopyrimidine |
| Azide (B81097) | NaN₃ | Azido | 4-Azido-6-iodopyrimidine |
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bonds of this compound are ideal handles for palladium-catalyzed cross-coupling reactions, which provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction pairs the di-iodo scaffold with various aryl- or heteroarylboronic acids to create 4,6-diarylpyrimidine-5-carbonitriles. Such reactions on dihalopyrimidines are well-documented and are crucial for synthesizing compounds with applications in materials science and medicinal chemistry nih.govresearchgate.netmdpi.comresearchgate.net. The reaction typically proceeds sequentially, allowing for the potential synthesis of unsymmetrical diaryl products by controlling the stoichiometry of the boronic acid.
Sonogashira Coupling: This method allows for the introduction of alkyne moieties onto the pyrimidine core by reacting it with terminal alkynes wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org. The reaction is generally performed using a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions wikipedia.orgorganic-chemistry.org. This provides access to alkynylpyrimidines, which are valuable intermediates for further transformations or as core structures in functional materials. The reactivity of other polyhalogenated heterocycles in Sonogashira reactions suggests this would be a highly efficient process nih.gov.
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Linkage |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C-Aryl |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Amine Base | C-Alkynyl |
| Heck | Alkene | Pd(OAc)₂, Ligand | C-Alkenyl |
| Buchwald-Hartwig | Amine | Pd Catalyst, Ligand, Base | C-Nitrogen |
| Stille | Organostannane | Pd Catalyst | C-Aryl/Alkenyl |
Synthesis of Fused Heterocyclic Systems Incorporating the Pyrimidine Core
The functionalized pyrimidines derived from this compound are pivotal intermediates for constructing more complex, fused heterocyclic systems.
Annulation, or ring-forming, strategies can be employed to build additional rings onto the pyrimidine scaffold. This is typically achieved through intramolecular reactions of substituents strategically placed at adjacent positions on the pyrimidine ring. For instance, a pyrimidine bearing a nucleophilic group at one position and an electrophilic group (or a group that can be converted to one) at an adjacent position can undergo cyclization.
Starting from this compound, a sequential substitution could install an amine at C4 and a group with a reactive methylene (B1212753) unit at C6. Subsequent intramolecular cyclization could then furnish a bicyclic system. The nitrile group at C5 can also participate in cyclization reactions, for example, by reacting with an adjacent amine or other nucleophilic group to form a new ring url.edu. The synthesis of thieno[2,3-d]pyrimidines, for example, has been achieved from appropriately substituted pyrimidines researchgate.netresearchgate.net.
Pteridines: The pteridine (B1203161) ring system consists of a pyrimidine ring fused to a pyrazine (B50134) ring mdpi.comresearchgate.net. The most common synthetic route involves the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound researchgate.netnih.gov. To utilize this compound as a precursor for pteridines, a multi-step sequence would be necessary to install the required 4,5-diamino functionality. A hypothetical, albeit challenging, pathway could involve:
Nucleophilic substitution of the 4-iodo group with an amine.
Introduction of a nitro group at the C5 position (displacing the nitrile), followed by reduction to an amine.
Substitution of the remaining 6-iodo group.
Condensation with a dicarbonyl compound to form the pyrazine ring.
While complex, this illustrates the potential of using the di-iodo scaffold as a starting point for building such fused systems, which are important in many biological processes mdpi.comnih.gov.
Purine (B94841) Analogues: Purines are fundamental components of nucleic acids and consist of a pyrimidine ring fused to an imidazole (B134444) ring nih.govresearchgate.net. Their synthesis often relies on appropriately substituted pyrimidine precursors, particularly those with amino groups at C4 and C5 nih.gov. Similar to pteridines, a synthetic strategy starting from this compound would require the installation of these key amino groups. The use of polysubstituted pyrimidines as a core for generating diverse purine libraries is a well-established strategy in medicinal chemistry chemrxiv.org. The C4 and C6 iodo groups and the C5 nitrile of the title compound provide three distinct reaction sites that, through a series of transformations, could be elaborated into the necessary functionalities for imidazole ring annulation.
Facilitation of Ligand Synthesis and Coordination Chemistry
The nitrogen atoms of the pyrimidine ring and the nitrile group possess lone pairs of electrons, making them potential coordination sites for metal ions. This allows this compound and its derivatives to function as ligands in coordination chemistry.
The introduction of further coordinating atoms through substitution at the C4 and C6 positions can lead to the formation of multidentate ligands. For example, substituting the iodo groups with amino, pyridyl, or carboxylate-bearing groups can create chelating ligands capable of forming stable complexes with a variety of transition metals. Such complexes have applications in catalysis, materials science, and bioinorganic chemistry. The use of pyrimidine and related heterocyclic intermediates for creating ligands that coordinate with metal centers in metal-organic frameworks has been reported acs.org. Furthermore, specialized pyridinophane ligands are known to support and stabilize nickel complexes used in catalysis, suggesting that analogous pyrimidine-based ligands could exhibit interesting catalytic properties chemrxiv.org. The synthetic accessibility of diverse derivatives from this compound thus opens avenues for the design of novel ligands with tailored electronic and steric properties for specific applications in catalysis and materials.
Mechanistic Insights and Computational Studies of 4,6 Diiodopyrimidine 5 Carbonitrile Reactivity
Quantum Chemical Calculations on Electronic Structure and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilic nature. youtube.com
For 4,6-diiodopyrimidine-5-carbonitrile, the LUMO is of particular interest. Due to the electronegative nitrogen atoms in the pyrimidine (B1678525) ring and the strong electron-withdrawing effect of the adjacent nitrile group, the pyrimidine ring is electron-deficient. Consequently, the LUMO is expected to be localized over the ring system, particularly at the carbon atoms C4 and C6, which are bonded to the iodine atoms. This low-energy LUMO makes the molecule a potent electrophile, susceptible to attack by nucleophiles.
The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor of chemical reactivity and stability. bhu.ac.in A smaller HOMO-LUMO gap generally implies a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org Density Functional Theory (DFT) calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are commonly employed to compute these orbital energies. bhu.ac.inmaterialsciencejournal.org
Table 1: Illustrative FMO Analysis Data for this compound
| Parameter | Energy (eV) | Description |
| EHOMO | -7.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -3.20 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.65 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |
Note: The data presented are illustrative, based on typical values for similar heterocyclic compounds, and serve to demonstrate the application of FMO theory.
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution across a molecule's electron density surface. libretexts.org It is invaluable for identifying regions that are electron-rich or electron-poor, thereby predicting sites for electrophilic and nucleophilic attack. bhu.ac.in On a standard MEP map, regions of negative electrostatic potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack. In contrast, regions of positive electrostatic potential (colored blue) are electron-poor or have a partial positive charge, making them prime targets for nucleophiles. libretexts.orgresearchgate.net
For this compound, an MEP map would reveal a highly polarized structure.
Positive Potential (Electrophilic Sites): Strong positive potential (blue regions) would be expected around the C4 and C6 positions of the pyrimidine ring. This is due to the cumulative electron-withdrawing effects of the two ring nitrogens, the nitrile group, and the electronegative iodine atoms. These positions are the most likely sites for nucleophilic aromatic substitution.
Negative Potential (Nucleophilic Sites): Regions of high electron density (red regions) would be localized on the nitrogen atoms of the pyrimidine ring and the nitrogen of the nitrile group, corresponding to their lone pairs of electrons. bhu.ac.in These sites could potentially interact with protons or other electrophiles.
The MEP map provides a clear, intuitive picture that complements FMO analysis, visually confirming the electrophilic nature of the carbon-halogen bond sites. uni-muenchen.de
Density Functional Theory (DFT) Investigations of Reaction Pathways
Density Functional Theory (DFT) is a robust computational method used to investigate the detailed mechanisms of chemical reactions. mdpi.com By modeling the potential energy surface of a reaction, DFT can be used to locate and characterize the structures and energies of reactants, products, intermediates, and, most importantly, transition states. mdpi.com This allows for the calculation of activation energies, providing quantitative insights into reaction feasibility and selectivity.
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic systems like this compound. The reaction typically proceeds via a two-step mechanism involving the initial attack of a nucleophile to form a high-energy intermediate (a Meisenheimer-like complex), followed by the departure of the leaving group (in this case, an iodide ion). mdpi.com
DFT calculations are employed to model this pathway and identify the transition state, which represents the maximum energy point along the reaction coordinate. mdpi.comrsc.org By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the reaction rate and understand factors influencing regioselectivity. For this molecule, a nucleophile could theoretically attack at either the C4 or C6 position. DFT calculations can determine the activation energy for both pathways, revealing which position is kinetically favored. Given the symmetrical electronic environment of C4 and C6, the activation energies are expected to be very similar unless steric factors from the nucleophile come into play.
Table 2: Illustrative DFT Data for Regioselectivity in SNAr Reaction
| Reaction Pathway | Leaving Group | Calculated Activation Energy (kcal/mol) | Conclusion |
| Nucleophilic attack at C4 | I⁻ | 15.2 | Kinetically favorable pathway. |
| Nucleophilic attack at C6 | I⁻ | 15.4 | Kinetically very similar to attack at C4. |
Note: The data are hypothetical and for illustrative purposes to show how DFT can be used to predict regioselectivity. The values suggest nearly equal probability of attack at either C4 or C6 with a small nucleophile.
Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov The C-I bonds in this compound are excellent handles for such transformations.
The mechanism of these reactions is often complex, involving a catalytic cycle with multiple steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The oxidative addition of a low-valent metal catalyst (e.g., Pd(0)) into the carbon-iodine bond is typically the first and often rate-determining step. nih.gov DFT calculations can provide profound mechanistic insights by:
Modeling the Oxidative Addition Step: Calculating the energy barrier for the palladium catalyst to insert into the C4-I and C6-I bonds. This helps predict the conditions required and whether the reaction will proceed efficiently.
Determining Selectivity: In cases of di- or poly-halogenated substrates, DFT can predict which C-X bond will react first (site selectivity), guiding the synthesis of mono-substituted products. nih.govmdpi.com
These computational probes are essential for optimizing reaction conditions and designing more efficient catalysts for the synthesis of complex pyrimidine derivatives. mdpi.com
Spectroscopic Probes for Reaction Monitoring and Mechanistic Elucidation (e.g., in situ NMR, IR)
A thorough review of scientific databases reveals no specific studies that have utilized in situ NMR or IR spectroscopy to monitor the reactions of this compound or to elucidate its reaction mechanisms. While these techniques are powerful tools for such purposes in organic chemistry, their application to this particular compound has not been documented in published research.
Interactive Data Table: In Situ Spectroscopic Monitoring of this compound Reactions
| Reaction Type | Spectroscopic Probe | Key Observables (Hypothetical) | Corresponding Mechanistic Insight (Hypothetical) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Detailed Research Findings:
No detailed research findings are available in the scientific literature regarding the use of spectroscopic probes for monitoring the reactivity of this compound.
Advanced Characterization Techniques for Structural Elucidation in Synthetic Contexts
Single-Crystal X-ray Diffraction Analysis of Key Intermediates and Final Derivatives
Single-crystal X-ray diffraction stands as the gold standard for the absolute determination of molecular structures in the solid state. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms within a crystal lattice. For complex heterocyclic systems like pyrimidine (B1678525) derivatives, it can unequivocally confirm the substitution pattern and stereochemistry. researchgate.net
While specific crystallographic data for 4,6-diiodopyrimidine-5-carbonitrile is not widely published, the methodology is routinely applied to its chemical relatives. mdpi.comresearchgate.net In a typical analysis, a suitable single crystal of a key synthetic intermediate or the final pyrimidine derivative is grown. rsc.org This crystal is then exposed to a focused X-ray beam, and the resulting diffraction pattern is analyzed to construct an electron density map of the molecule. mdpi.com For example, studies on other substituted pyrimidines have successfully used this method to elucidate their near-planar or twisted conformations and analyze intermolecular interactions, such as hydrogen bonding in the crystal packing. researchgate.netmdpi.com This technique is indispensable for validating novel synthetic pathways and confirming the structure of complex derivatives. researchgate.net
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment
High-resolution NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei.
¹H NMR: In the case of this compound, the ¹H NMR spectrum is expected to be relatively simple, showing a single resonance for the proton at the C2 position of the pyrimidine ring. For the parent pyrimidine, the proton at C2 appears at approximately 9.26 ppm. chemicalbook.com The presence of the electron-withdrawing iodo and cyano groups on the ring in this compound would likely shift this proton's signal.
¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The chemical shifts are indicative of the carbon's local electronic environment. The nitrile carbon (C≡N) typically appears in the range of 113–120 ppm. nih.govnih.gov Carbons directly bonded to highly electronegative iodine atoms (C4 and C6) would be significantly shifted, while the chemical shifts of C2 and C5 would also be characteristic. In similar pyrimidine structures, ring carbons appear across a broad range from approximately 100 ppm to over 160 ppm. mdpi.comnih.gov
¹⁵N NMR: Although less common, ¹⁵N NMR can provide valuable insight into the electronic structure of the nitrogen-containing pyrimidine ring. The two distinct nitrogen atoms in the ring would produce separate signals, offering another layer of structural verification.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Pyrimidine Ring Systems
| Nucleus | Typical Chemical Shift (ppm) | Notes |
|---|---|---|
| ¹H (at C2) | ~9.2 | For parent pyrimidine; substituents will cause shifts. chemicalbook.com |
| ¹³C (C≡N) | 113-120 | Characteristic range for a nitrile carbon. nih.gov |
| ¹³C (Ring) | 100-165 | Wide range depending on substituents. mdpi.comnih.gov |
For more complex derivatives, two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment.
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks. In a substituted derivative with multiple protons, COSY would map out which protons are adjacent to one another.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C). This would definitively link the C2 proton to the C2 carbon in this compound.
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between nuclei that are close to each other, which is useful for determining stereochemistry and conformation in more flexible molecules.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically below 5 ppm). nih.gov This allows for the calculation of a unique molecular formula, providing strong evidence for the identity of a synthesized compound. nih.govresearchgate.net
For this compound (C₅HI₂N₃), HRMS can confirm its molecular weight of 356.826 Da (monoisotopic mass). uni.lu Analysis is often performed using soft ionization techniques like Electrospray Ionization (ESI) to observe the intact molecule as a protonated adduct [M+H]⁺ or other common adducts. uni.lunih.gov While specific fragmentation data for this compound is not detailed, tandem mass spectrometry (MS/MS) would induce fragmentation, providing structural clues through the observation of neutral losses or characteristic daughter ions. mdpi.com
Table 2: Predicted HRMS Data for this compound
| Adduct | Molecular Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₅H₂I₂N₃]⁺ | 357.83328 |
| [M+Na]⁺ | [C₅HI₂N₃Na]⁺ | 379.81522 |
| [M-H]⁻ | [C₅I₂N₃]⁻ | 355.81872 |
| [M+K]⁺ | [C₅HI₂N₃K]⁺ | 395.78916 |
Data sourced from predicted values. uni.lu
Infrared (IR) and Raman Spectroscopy for Functional Group Identification in Synthesized Products
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. cardiff.ac.uk
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a sharp, strong absorption band characteristic of the nitrile group (C≡N). This C≡N stretching vibration typically appears in the range of 2220–2260 cm⁻¹. nih.govnih.gov Other significant peaks would include C=N and C=C stretching vibrations from the pyrimidine ring, generally found in the 1400–1620 cm⁻¹ region. researchgate.netresearchgate.net The presence of these characteristic bands provides clear evidence for the pyrimidine-5-carbonitrile scaffold. ias.ac.in
Raman Spectroscopy: Raman spectroscopy also detects molecular vibrations, but its selection rules differ from IR. nih.gov Non-polar bonds and symmetric vibrations often produce strong Raman signals. The C≡N stretch is also Raman active. The symmetric vibrations of the pyrimidine ring would be particularly prominent in the Raman spectrum, providing complementary information to the IR data. researchgate.net Analysis of both spectra gives a more complete picture of the molecule's functional groups. nih.gov
Table 3: Characteristic Vibrational Frequencies for Pyrimidine-5-carbonitrile Derivatives
| Functional Group | Technique | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitrile (C≡N) | IR | 2220 - 2260 | Strong, Sharp |
| Aromatic C=N/C=C | IR / Raman | 1400 - 1620 | Medium to Strong |
| C-H Stretch (Aromatic) | IR / Raman | ~3030 - 3090 | Weak to Medium |
Data compiled from studies on related pyrimidine derivatives. nih.govresearchgate.netias.ac.incore.ac.uk
Future Research Directions and Emerging Paradigms for 4,6 Diiodopyrimidine 5 Carbonitrile
Development of Novel and Sustainable Synthetic Routes
The synthesis of pyrimidine-5-carbonitrile derivatives has traditionally relied on methods that can involve harsh conditions or hazardous reagents. ias.ac.in Future research must prioritize the development of green and sustainable synthetic pathways to 4,6-Diiodopyrimidine-5-carbonitrile and its analogs.
Emerging strategies in green chemistry offer significant opportunities to improve the synthesis of pyrimidine (B1678525) cores. rasayanjournal.co.in One promising avenue is the adoption of solvent-free reaction conditions, which have been successfully used for other pyrimidine-5-carbonitrile syntheses. ias.ac.innih.gov Techniques such as mechanically-induced ball milling or simply heating a mixture of reactants without a solvent can reduce waste, simplify product isolation, and lower the environmental impact. rasayanjournal.co.inresearchgate.net
Furthermore, the exploration of novel, reusable catalysts is a critical research frontier. Heterogeneous catalysts, for instance, can be easily separated from the reaction mixture and reused multiple times, enhancing process efficiency and cost-effectiveness. rasayanjournal.co.in Investigating one-pot, multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form the final product, represents another key area. MCRs are inherently atom-economical and can streamline the synthesis of complex pyrimidine structures from simple precursors. researchgate.net
| Synthetic Approach | Key Advantages | Applicability to this compound |
| Solvent-Free Synthesis | Reduces solvent waste, simplifies purification, lowers environmental impact. ias.ac.innih.gov | Ideal for the core cyclization step, minimizing the use of volatile organic compounds. |
| Heterogeneous Catalysis | Allows for easy catalyst recovery and reuse, improving cost-effectiveness. rasayanjournal.co.in | Development of a solid-supported catalyst for the iodination or cyclization steps. |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid generation of molecular diversity. researchgate.net | A one-pot reaction combining a diiodo-precursor, a nitrile source, and an ammonia (B1221849) equivalent. |
| Microwave-Assisted Synthesis | Significantly reduced reaction times, often leading to higher yields and purer products. rasayanjournal.co.in | Acceleration of thermally demanding steps in the synthesis, such as substitution or cyclization. |
Exploration of Unprecedented Reactivity Profiles and Selectivities
The two iodine atoms on the this compound scaffold are prime sites for chemical modification, yet their reactivity profile remains largely uncharacterized. The electron-deficient nature of the pyrimidine ring, further enhanced by the C5-nitrile group, makes the molecule an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. nih.govlibretexts.org Future work should systematically explore the substitution of one or both iodine atoms with a wide array of nucleophiles (e.g., amines, alcohols, thiols) to generate diverse libraries of 4,6-disubstituted pyrimidine-5-carbonitriles. A key challenge will be to achieve selective mono-substitution, which could potentially be controlled by modulating reaction conditions or through the use of directing groups.
In parallel, the iodo-substituents are ideal handles for modern transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig (C-N), and Sonogashira (C-C triple bond) couplings have become indispensable tools in drug discovery and materials science. nih.govnih.gov Applying these reactions to this compound could yield a vast array of novel compounds with tailored electronic and steric properties. Investigating the differential reactivity of the C4 and C6 positions to enable sequential, site-selective couplings would be a significant advancement, allowing for the construction of highly complex and unsymmetrically functionalized pyrimidines.
Integration into Flow Chemistry and Automated Synthesis Platforms
To accelerate the exploration of this compound's chemical space, the integration of its synthesis and derivatization into continuous flow chemistry platforms is a crucial next step. Flow chemistry offers numerous advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, stoichiometry), enhanced safety for handling reactive intermediates, and improved scalability. mdpi.comyoutube.com
A future research paradigm would involve designing a multi-step flow process where this compound is synthesized and then directly channeled into subsequent reactors for derivatization via SNAr or cross-coupling reactions. researchgate.net Such a "telescoped" synthesis would eliminate the need for isolating and purifying intermediates, significantly shortening the time required to produce novel derivatives. thieme-connect.de
Furthermore, coupling these flow reactors with automated purification and analysis systems would enable high-throughput library generation. This would allow chemists to rapidly explore structure-activity relationships, accelerating the discovery of new molecules with desired functional properties for applications in medicinal chemistry or materials science. youtube.com
Computational Design of Novel Derivatives with Predicted Reactivity and Synthetic Utility
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for predicting the behavior of molecules before they are synthesized in the lab. nih.gov Applying DFT methods to this compound can offer profound insights into its electronic structure and reactivity. wjarr.com
Future research should leverage DFT calculations to predict the most likely sites for electrophilic and nucleophilic attack, calculate the energies of reaction intermediates, and model transition states to understand reaction mechanisms. chemrxiv.orgjchemrev.com For instance, calculating local reactivity descriptors like Fukui functions can help predict whether a nucleophile or coupling partner will preferentially react at the C4 or C6 position, guiding the design of selective synthetic strategies. jchemrev.com
Beyond predicting reactivity, computational models can be used to design novel derivatives with specific, desired properties. By calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can screen virtual libraries of derivatives for promising electronic characteristics relevant to organic electronics. wjarr.com Similarly, molecular docking studies can be employed to design derivatives that fit into the active site of a specific biological target, prioritizing the synthesis of compounds with the highest potential for therapeutic activity.
| Computational Method | Application | Predicted Outcome for this compound |
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and transition states. nih.gov | Prediction of site selectivity (C4 vs. C6) in SNAr and cross-coupling reactions. wjarr.com |
| Fukui Function Analysis | Identification of the most reactive sites for nucleophilic and electrophilic attack. jchemrev.com | A map of the molecule's reactivity, guiding the choice of reagents for selective functionalization. |
| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis absorption spectra and electronic transitions. jchemrev.com | Design of derivatives with specific optical properties for use as dyes or in electronic devices. |
| Molecular Docking | Prediction of binding affinity and conformation of a molecule in a protein's active site. | Prioritization of synthetic targets for biological screening in drug discovery programs. |
Q & A
What are the optimal synthetic routes for 4,6-diiodopyrimidine-5-carbonitrile, and how can reaction conditions be tailored to improve yield?
Basic Research Question
The compound is synthesized via nucleophilic substitution reactions, as demonstrated in pyrimidinecarbonitrile derivatives. A three-component approach under thermal aqueous conditions (80–100°C) using iodine sources and nitrile precursors is common. Key parameters include:
- Temperature control : Higher temperatures (≥90°C) favor cyclization but may degrade sensitive intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance iodine incorporation efficiency .
- Catalyst use : Lewis acids like FeCl₃ can accelerate iodination at C4 and C6 positions .
Yield optimization requires monitoring via TLC and adjusting stoichiometric ratios (e.g., 1:2.2 for pyrimidine:iodine) .
How can spectroscopic techniques validate the structural integrity of this compound?
Basic Research Question
A multi-spectral approach is critical:
- IR spectroscopy : Confirm the nitrile group (C≡N) via a sharp peak at ~2212 cm⁻¹ and C-I stretches at 500–600 cm⁻¹ .
- ¹H/¹³C NMR : Aromatic protons in DMSO-d₆ appear at δ 7.5–8.4 ppm, while carbons adjacent to iodine show deshielding (δ 80–85 ppm for C5) .
- Mass spectrometry : Look for molecular ion peaks (e.g., m/z 351/353 for [M⁺] with bromine/chlorine analogs) and fragmentation patterns matching pyrimidine scaffolds .
What strategies enhance the reactivity of this compound for functionalization at the C4 and C6 positions?
Advanced Research Question
The electron-withdrawing nitrile group activates the pyrimidine ring for nucleophilic substitution. Methodologies include:
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ to introduce aryl groups .
- Amination : React with ammonia or primary amines under microwave irradiation (50–80°C) to yield 4,6-diamino derivatives .
- Halogen exchange : Replace iodine with fluorine using KF/CuI in DMSO at 120°C .
Monitor regioselectivity via HPLC and DFT calculations to predict substitution preferences .
How can researchers evaluate the biological potential of this compound derivatives?
Advanced Research Question
Derivatives of pyrimidinecarbonitriles exhibit antimicrobial and anti-inflammatory activity. Suggested assays:
- In vitro antimicrobial testing : Use microbroth dilution against S. aureus and E. coli (MIC values <50 µg/mL indicate potency) .
- Protein binding studies : Fluorescence quenching with human serum albumin (HSA) to assess pharmacokinetic behavior (e.g., Stern-Volmer analysis) .
- Cytotoxicity screening : MTT assays on HeLa or HEK293 cells to identify selective toxicity thresholds .
How can computational modeling predict the electronic properties of this compound?
Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:
- Electrostatic potential maps : Identify electron-deficient regions (C4/C6) for nucleophilic attack .
- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability and reactivity .
- NBO analysis : Quantify hyperconjugation effects from the nitrile group to the pyrimidine ring .
Software tools: Gaussian 16 or ORCA, validated against crystallographic data from analogs .
How should researchers address contradictory data in the synthesis of this compound derivatives?
Advanced Research Question
Discrepancies in yields or regioselectivity arise from:
- Impurity profiles : Use HPLC-MS to identify byproducts (e.g., dehalogenated species) .
- Solvent polarity effects : Compare DMF (high polarity) vs. THF (low polarity) on reaction outcomes .
- Catalyst decomposition : ICP-MS analysis of reaction mixtures detects Pd or Cu leaching in cross-coupling reactions .
Statistical tools like Design of Experiments (DoE) can isolate critical variables (e.g., temperature vs. catalyst loading) .
What are the stability considerations for this compound under varying storage conditions?
Advanced Research Question
The compound is light- and moisture-sensitive. Key protocols:
- Storage : Argon-purged vials at –20°C, with desiccants (silica gel) to prevent hydrolysis .
- Degradation analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) monitored via NMR and LC-MS .
- Handling : Use amber glassware and gloveboxes (O₂ <0.1 ppm) to minimize radical iodination side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
